BENGHE Foundational & Exploratory

Check Availability & Pricing

Introduction: The Strategic Role of the 1,2,4-
Oxadiazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

(3-Methyl-1,2,4-oxadiazol-5-
Compound Name:
yl)methanol

Cat. No.: B037636

The five-membered 1,2,4-oxadiazole ring is a heterocyclic motif of considerable interest in
contemporary drug discovery and medicinal chemistry.[1] Its prevalence stems from its unique
properties as a bioisostere for amide and ester groups, offering enhanced metabolic stability
and favorable pharmacokinetic characteristics.[2] (3-Methyl-1,2,4-oxadiazol-5-yl)methanol is
a key building block within this chemical space, incorporating a reactive primary alcohol for
further synthetic elaboration. This guide provides a comprehensive technical overview of its
chemical properties, synthesis, reactivity, and applications, designed for researchers and
professionals engaged in drug development and synthetic chemistry.

PART 1: Core Physicochemical and Spectroscopic
Profile

Understanding the fundamental properties of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol is
essential for its effective use in synthesis and research. Key computed and reported data are
summarized below.

Physicochemical Data

The physical and chemical properties of a compound dictate its handling, solubility, and
reactivity. The data presented in Table 1 have been aggregated from established chemical
databases.

Table 1: Physicochemical Properties of (3-Methyl-1,2,4-oxadiazol-5-yl)methanol
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Property Value Source(s)

(3-methyl-1,2,4-oxadiazol-5-

IUPAC Name PubChem|[3]
yl)methanol
CAS Number 112960-56-2 PubChem][3]
Molecular Formula CaHeN202 PubChem|[3]
] PubChem[3], Sunway Pharm
Molecular Weight 114.10 g/mol
Ltd[4]

Canonical SMILES CC1=NOC(=N1)CO PubChem|[3]
XLogP3 (Lipophilicity) -0.3 PubChem|[3]
Hydrogen Bond Donors 1 PubChem][3]
Hydrogen Bond Acceptors 3 PubChem|[3]
Rotatable Bond Count 1 PubChem|[3]

Spectroscopic Signature

Spectroscopic analysis is critical for structure verification and purity assessment. While a
dedicated experimental spectrum was not available, the expected signatures based on the
structure are outlined in Table 2. These predictions are based on standard chemical shift values
and the electronic environment of the nuclei.

Table 2: Predicted Spectroscopic Data for (3-Methyl-1,2,4-oxadiazol-5-yl)methanol
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Expected Chemical Shifts

Spectrum Type Rationale & Notes
(ppm) or Key Peaks
The methyl group is attached
to an sp2 carbon of the
heterocycle. The methylene
~2.4 ppm (s, 3H, -CHs)~4.8 )
) protons are adjacent to the
1H NMR ppm (s, 2H, -CHz-)Variable (br ]
electronegative oxygen and
s, 1H, -OH) ] ]
the oxadiazole ring. The
hydroxyl proton shift is solvent
and concentration-dependent.
The chemical shifts of the two
~12 ppm (-CH3)~55 ppm (- oxadiazole ring carbons are
13C NMR CH20H)~168 ppm (C3- significantly downfield due to

CHs)~175 ppm (C5-CH20H)

the influence of the adjacent

heteroatoms.

Mass Spec (MS)

[M+H]* = 115.0502

Calculated for CaH7N202".
High-resolution mass
spectrometry (HRMS) is
essential for confirming the

elemental composition.

Infrared (IR)

3200-3600 cm~1 (broad, O-H

stretch)2850-3000 cm~1 (C-H
stretch)1600-1650 cm~! (C=N
stretch)

The broad hydroxyl peak is
characteristic. The C=N stretch
from the oxadiazole ring is a

key identifier.

Note: NMR shifts are predictions relative to TMS and can vary based on the deuterated solvent

used. For reference, common solvent residual peaks should be consulted.[5]

PART 2: Synthesis and Experimental Protocols

The synthesis of 3,5-disubstituted-1,2,4-oxadiazoles is a well-established area of heterocyclic

chemistry. A common and reliable method involves the condensation of an amidoxime with a

carboxylic acid derivative, followed by a dehydrative cyclization.
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Proposed Synthesis Workflow

A logical synthetic route to (3-Methyl-1,2,4-oxadiazol-5-yl)methanol involves the reaction of
acetamidoxime with a protected form of glycolic acid, such as an ester, followed by cyclization

and subsequent reduction of the ester to the primary alcohol.

Step 1: Amidoxime Formation
Hydroxylamine

’ Acetamidoxime
%[ ) 1. NaH, THF

Acetonitrile 2. Heat

Step 2: Acylation & Cyclization

> (Ethyl (3-methyl-1,2,4-
Ethyl Glycolate oxadiazol-5-yl)acetate
(Intermediate) THF, 0°C to rt

Step 3: Reduction

> (3-Methyl-1,2,4-oxadiazol-
LiAlH4 or NaBHa 5-yl)methanol
(Final Product)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Introduction: The Strategic Role of the 1,2,4-Oxadiazole
Scaffold]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b037636#3-methyl-1-2-4-oxadiazol-5-yl-methanol-
chemical-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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